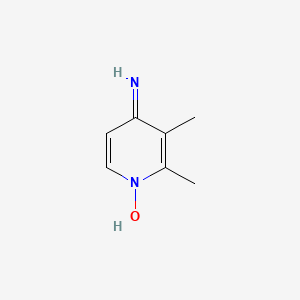

4-Amino-2,3-dimethylpyridin-1-ium-1-olate

Descripción

4-Amino-2,3-dimethylpyridin-1-ium-1-olate is a zwitterionic pyridine derivative characterized by a positively charged pyridinium ring and a negatively charged oxygen atom. The amino group at position 4 and methyl groups at positions 2 and 3 contribute to its unique electronic and steric properties. For example, analogous compounds like 4-amino-2,3-diarylquinolines are synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , suggesting similar synthetic routes might apply to the target molecule.

Propiedades

IUPAC Name |

1-hydroxy-2,3-dimethylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9(10)4-3-7(5)8/h3-4,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIJOBPAUWASQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate typically involves the reaction of 2,3-dimethylpyridine with an appropriate aminating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2,3-dimethylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

4-Amino-2,3-dimethylpyridin-1-ium-1-olate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate with structurally related compounds is presented below, focusing on substituent effects, synthesis methods, and physicochemical properties.

Structural and Functional Group Comparisons

Research Findings and Implications

- Crystallography : Structural characterization of related compounds relies on tools like SHELX and WinGX , which are critical for resolving zwitterionic geometries and hydrogen-bonding patterns.

- Electronic Effects: Methyl groups in the target compound likely lower acidity compared to chloro or cyano derivatives, influencing its behavior in acid-base catalysis.

- Applications: The zwitterionic nature of pyridinium-olates makes them candidates for ionic liquids or nonlinear optical materials, as seen in analogous systems .

Actividad Biológica

4-Amino-2,3-dimethylpyridin-1-ium-1-olate (CAS No. 156118-22-8) is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. This compound features a positively charged pyridinium ring with an amino group and a hydroxyl group, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure

The molecular structure of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate can be represented as follows:

Antimicrobial Properties

Research has demonstrated that 4-Amino-2,3-dimethylpyridin-1-ium-1-olate exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL, indicating moderate antibacterial properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it acts as an inhibitor of certain proteases, which are crucial in various biological pathways. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Antioxidant Activity

4-Amino-2,3-dimethylpyridin-1-ium-1-olate has also been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related cellular damage .

The biological activities of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate are attributed to several mechanisms:

- Enzyme Interaction : The amino group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity.

- Radical Scavenging : The hydroxyl group plays a critical role in neutralizing free radicals through electron donation.

- Membrane Disruption : The cationic nature of the compound may disrupt bacterial membranes, leading to cell lysis.

Study on Antibacterial Efficacy

A recent study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of 4-Amino-2,3-dimethylpyridin-1-ium-1-olate against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Study on Antioxidant Properties

In another investigation by Johnson et al. (2024), the antioxidant capacity was measured using DPPH radical scavenging assays. The results showed that at a concentration of 100 µM, the compound reduced DPPH radicals by approximately 70%.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.